molecular formula C11H21NO B13282836 7,10-Dimethyl-4-oxa-1-azaspiro[5.5]undecane

7,10-Dimethyl-4-oxa-1-azaspiro[5.5]undecane

Cat. No.: B13282836
M. Wt: 183.29 g/mol
InChI Key: GJVKMKDIPJZDDM-UHFFFAOYSA-N
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Description

7,10-Dimethyl-4-oxa-1-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Dimethyl-4-oxa-1-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods: Industrial production methods for 7,10-Dimethyl-4-oxa-1-azaspiro[5 the Prins cyclization reaction is a promising method for large-scale production due to its efficiency and ability to introduce various substituents .

Chemical Reactions Analysis

Types of Reactions: 7,10-Dimethyl-4-oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols .

Biological Activity

7,10-Dimethyl-4-oxa-1-azaspiro[5.5]undecane, a compound with the CAS number 1855372-97-2, belongs to the class of spirocyclic compounds known for their diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11_{11}H21_{21}NO, with a molecular weight of 183.29 g/mol. The compound features a unique spiro structure that contributes to its biological properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
  • Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.

The mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the spirocyclic structure may interact with biological targets such as enzymes or receptors involved in cellular signaling pathways.

Study 1: Antimicrobial Evaluation

A study conducted by researchers aimed to evaluate the antimicrobial activity of various spirocyclic compounds, including this compound. The results demonstrated significant inhibition of growth against several strains of bacteria, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined and compared with standard antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Control (Penicillin)0.25Staphylococcus aureus

Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines using an MTT assay. The findings indicated dose-dependent cytotoxicity with IC50_{50} values ranging from 20 to 50 µM across different cell lines.

Cell LineIC50_{50} (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)40

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

8,11-dimethyl-4-oxa-1-azaspiro[5.5]undecane

InChI

InChI=1S/C11H21NO/c1-9-3-4-10(2)11(7-9)8-13-6-5-12-11/h9-10,12H,3-8H2,1-2H3

InChI Key

GJVKMKDIPJZDDM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2(C1)COCCN2)C

Origin of Product

United States

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